

# A Comparative Spectroscopic Analysis of Chlorohexane Isomers

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## Compound of Interest

Compound Name: 3-Chlorohexane

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This guide provides a detailed spectroscopic comparison of three common isomers of chlorohexane: 1-chlorohexane, 2-chlorohexane, and **3-chlorohexane**. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification in various research and development settings, including synthesis, quality control, and metabolite identification. This document presents a side-by-side analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 1-chlorohexane, 2-chlorohexane, and **3-chlorohexane**.

### Infrared (IR) Spectroscopy

Isomer	C-H Stretch ( $\text{cm}^{-1}$ )	C-H Bend ( $\text{cm}^{-1}$ )	C-Cl Stretch ( $\text{cm}^{-1}$ )
1-Chlorohexane	~2958, 2872	~1467	~728
2-Chlorohexane	~2960, 2874	~1466	~665
3-Chlorohexane	~2961, 2875	~1466	~690

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy (300 MHz, CDCl<sub>3</sub>)

Isomer	δ (ppm) and Multiplicity	Assignment
1-Chlorohexane	3.54 (t)	-CH <sub>2</sub> Cl
1.78 (quint)	-CH <sub>2</sub> CH <sub>2</sub> Cl	
1.42-1.28 (m)	-(CH <sub>2</sub> ) <sub>3</sub> -	
0.90 (t)	-CH <sub>3</sub>	
2-Chlorohexane	4.05 (sext)	-CHCl-
1.70-1.50 (m)	-CH <sub>2</sub> CHCl-	
1.50 (d)	-CHClCH <sub>3</sub>	
1.40-1.25 (m)	-(CH <sub>2</sub> ) <sub>2</sub> -	
0.91 (t)	-CH <sub>2</sub> CH <sub>3</sub>	
3-Chlorohexane	3.98 (quint)	-CHCl-
1.80-1.60 (m)	-CH <sub>2</sub> CHCl-	
1.55-1.35 (m)	-CH <sub>2</sub> CH <sub>2</sub> -	
0.95 (t)	-CH <sub>2</sub> CH <sub>3</sub>	
0.92 (t)	-CH <sub>2</sub> CH <sub>3</sub>	

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy (75 MHz, CDCl<sub>3</sub>)

Isomer	$\delta$ (ppm)	Assignment
1-Chlorohexane	45.1	-CH <sub>2</sub> Cl
32.6	-CH <sub>2</sub> CH <sub>2</sub> Cl	
31.3	-CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> Cl	
26.6	-CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> Cl	
22.5	-CH <sub>2</sub> CH <sub>3</sub>	
14.0	-CH <sub>3</sub>	
2-Chlorohexane	60.3	-CHCl-
40.2	-CH <sub>2</sub> CHCl-	
30.8	-CH <sub>2</sub> CH <sub>2</sub> CHCl-	
25.1	-CHClCH <sub>3</sub>	
22.4	-CH <sub>2</sub> CH <sub>3</sub>	
13.9	-CH <sub>2</sub> CH <sub>3</sub>	
3-Chlorohexane	64.9	-CHCl-
35.8	-CH <sub>2</sub> CHCl-	
29.1	-CH <sub>2</sub> CH <sub>2</sub> CHCl-	
20.0	-CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>	
13.9	-CH <sub>2</sub> CH <sub>3</sub>	
11.2	-CHClCH <sub>2</sub> CH <sub>3</sub>	

## Mass Spectrometry (Electron Ionization)

Isomer	Molecular Ion (m/z)	Key Fragment Ions (m/z)
1-Chlorohexane	120/122 (M <sup>+</sup> /M <sup>+</sup> +2)	91/93, 69, 56, 43, 41
2-Chlorohexane	120/122 (M <sup>+</sup> /M <sup>+</sup> +2)	91/93, 85, 63, 56, 43
3-Chlorohexane	120/122 (M <sup>+</sup> /M <sup>+</sup> +2)	91/93, 77, 63, 55, 41

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies of functional groups, particularly the C-Cl bond.

Methodology: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy.

- Sample Preparation: A small drop of the neat liquid chlorohexane isomer was placed directly onto the diamond crystal of the ATR accessory.<sup>[1][2]</sup>
- Instrumentation: A Fourier-transform infrared spectrometer equipped with a single-reflection diamond ATR accessory.
- Data Acquisition:
  - A background spectrum of the clean, empty ATR crystal was recorded.
  - The sample spectrum was then acquired by pressing the sample firmly against the crystal to ensure good contact.
  - Spectra were collected in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
  - A total of 32 scans were co-added to improve the signal-to-noise ratio.
- Data Processing: The final spectrum was generated by ratioing the sample spectrum against the background spectrum.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment and connectivity of the hydrogen and carbon atoms in the molecule.

Methodology: Solution-state  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy.<sup>[3][4]</sup>

- Sample Preparation: Approximately 10-20 mg of the chlorohexane isomer was dissolved in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.[5]
- Instrumentation: A 300 MHz NMR spectrometer.
- Data Acquisition for  $^1\text{H}$  NMR:
  - The spectrometer was locked to the deuterium signal of the  $\text{CDCl}_3$ .
  - The magnetic field was shimmed to optimize homogeneity.
  - A standard one-pulse sequence was used to acquire the  $^1\text{H}$  spectrum.
  - Key acquisition parameters included a spectral width of 15 ppm, a relaxation delay of 1 s, and 16 scans.
- Data Acquisition for  $^{13}\text{C}$  NMR:
  - A proton-decoupled pulse sequence was used to acquire the  $^{13}\text{C}$  spectrum.
  - Key acquisition parameters included a spectral width of 220 ppm, a relaxation delay of 2 s, and 1024 scans.
- Data Processing: The raw data was Fourier transformed, phase corrected, and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and characteristic fragmentation pattern of the isomers.

Methodology: Electron Ionization Mass Spectrometry (EI-MS).[6][7][8]

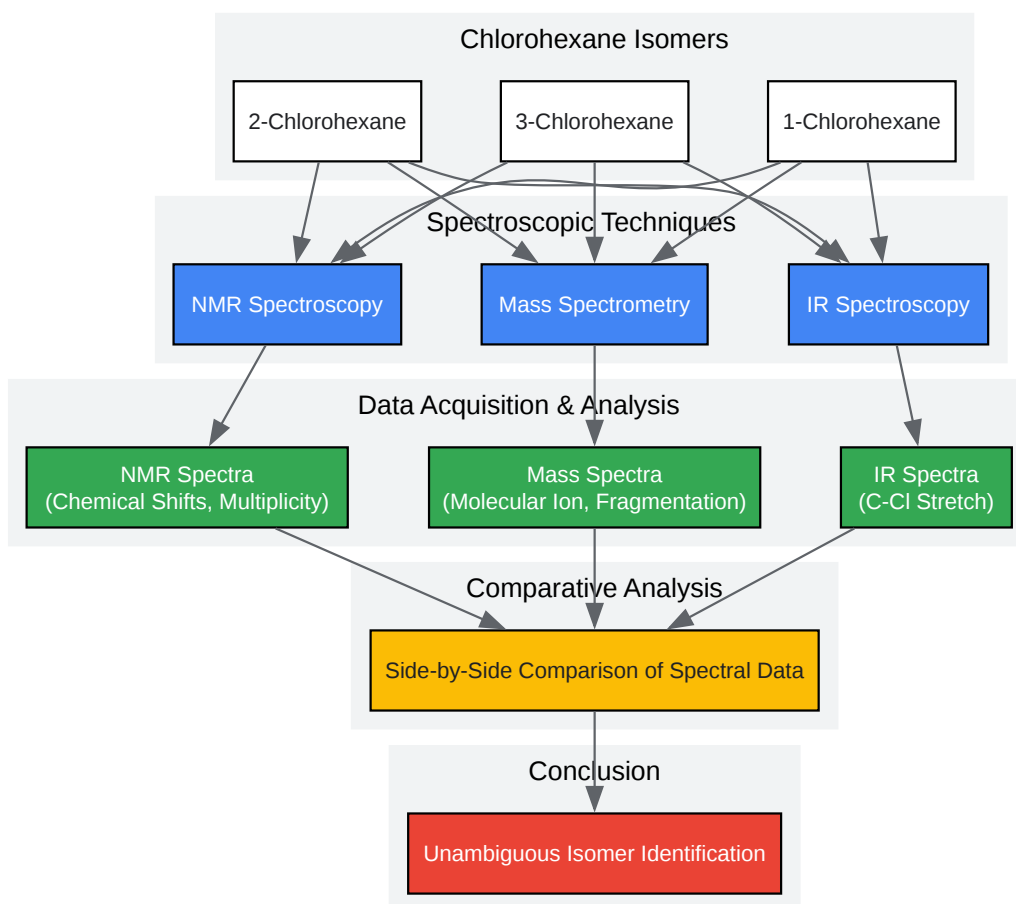
- Sample Introduction: A small amount of the liquid sample was introduced into the ion source via a direct insertion probe or a gas chromatography (GC) inlet.
- Instrumentation: A mass spectrometer equipped with an electron ionization source.

- Ionization: The sample molecules were bombarded with a beam of electrons with an energy of 70 eV.[9]
- Mass Analysis: The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a quadrupole mass analyzer.
- Data Acquisition: The mass spectrum was scanned over a range of  $m/z$  35-200.
- Data Processing: The relative abundance of each ion was plotted against its  $m/z$  value to generate the mass spectrum.

## Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of chlorohexane isomers.

## Workflow for Spectroscopic Comparison of Chlorohexane Isomers



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